ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the benzodioxole and thiazolopyrimidine derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific pH levels, and the use of inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of advanced materials or pharmaceuticals.
Mechanism of Action
The mechanism by which ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in specific pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives and benzodioxole-containing molecules. These compounds may share some structural features and reactivity patterns but differ in their specific functional groups and applications.
Uniqueness
ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-({4-[(2-CYANOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C33H27N3O7S |
---|---|
Molecular Weight |
609.6 g/mol |
IUPAC Name |
ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[[4-[(2-cyanophenyl)methoxy]-3-methoxyphenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C33H27N3O7S/c1-4-40-32(38)29-19(2)35-33-36(30(29)21-10-12-25-27(15-21)43-18-42-25)31(37)28(44-33)14-20-9-11-24(26(13-20)39-3)41-17-23-8-6-5-7-22(23)16-34/h5-15,30H,4,17-18H2,1-3H3/b28-14- |
InChI Key |
XTHLMOLMRAVZDO-MUXKCCDJSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C/C5=CC(=C(C=C5)OCC6=CC=CC=C6C#N)OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC(=C(C=C5)OCC6=CC=CC=C6C#N)OC)S2)C |
Origin of Product |
United States |
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